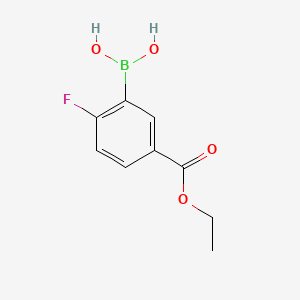
(5-(エトキシカルボニル)-2-フルオロフェニル)ボロン酸
説明
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, also known as 5-EC-2-FPBA, is a boronic acid derivative that has recently been studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of properties, including high solubility, good stability, and strong binding affinity. This makes it an attractive option for a variety of applications, from drug delivery to catalysis.
科学的研究の応用
フェニルボロン酸カテコールエステルの調製
この化合物は、ポリマー電解質用の有望なアニオンレセプターであるフェニルボロン酸カテコールエステルを調製するための反応物です .
ジアステレオ選択的合成
これは、特定の空間配置を持つ分子を作成する上で重要な、ロジウム触媒によるアリール化による三置換アリルアルコールのジアステレオ選択的合成に関与しています .
部位選択的鈴木-宮浦アリール化
この化合物は、分子にアリール基を選択的に導入する方法である、部位選択的鈴木-宮浦アリール化反応で使用されます .
Rh触媒によるエナンチオ選択的付加反応
これは、キラル分子の生成に寄与する、ロジウム触媒によるエナンチオ選択的付加反応における反応物として役立ちます .
クロマトグラフィーと質量分析
この化合物の特性により、クロマトグラフィーまたは質量分析アプリケーションでの使用に適しており、サンプルの操作と測定を支援します .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets. For instance, they can bind to proteins and enzymes, altering their function .
Mode of Action
The mode of action of boronic acids involves the formation of reversible covalent complexes with proteins, enzymes, or other biological molecules. This is usually achieved through the interaction of the boron atom with hydroxyl or amine groups present in these molecules .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and as probes in chemical biology due to their ability to form reversible covalent bonds with various biological molecules. This allows them to interfere with or modulate various biochemical pathways .
Result of Action
The effects of boronic acids at the molecular and cellular level can be diverse, depending on the specific targets they interact with. They can inhibit enzyme activity, modulate protein function, or even induce cell death in certain cases .
Action Environment
The action of boronic acids can be influenced by various environmental factors such as pH and the presence of diols. For instance, the binding affinity of boronic acids to their targets can be affected by changes in pH .
生化学分析
Biochemical Properties
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been reported to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. For instance, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target biomolecule and the context of the interaction .
Temporal Effects in Laboratory Settings
The temporal effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over time, leading to the formation of degradation products . In in vitro studies, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to maintain its inhibitory effects on enzymes and cellular processes for extended periods, although the potency of these effects may diminish over time due to degradation . In in vivo studies, the long-term effects of this compound on cellular function are less well understood, but it is likely that prolonged exposure could lead to adaptive responses or compensatory mechanisms in cells .
Dosage Effects in Animal Models
The effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid may exhibit toxic or adverse effects, such as cytotoxicity, organ damage, or disruption of normal physiological functions . Threshold effects have been observed in some studies, where the compound’s efficacy plateaus or diminishes at higher concentrations, indicating a potential limit to its therapeutic window .
Metabolic Pathways
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of various metabolites . For example, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production in cells . Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can bind to intracellular proteins or organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the recognition of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid within cells . These localization mechanisms are crucial for the compound’s function, as they determine its accessibility to target biomolecules and its ability to exert its biochemical effects .
特性
IUPAC Name |
(5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIYFKTSGJTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660252 | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-60-0 | |
| Record name | 1-Ethyl 3-borono-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



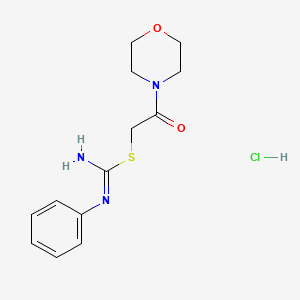
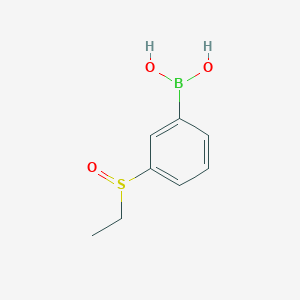
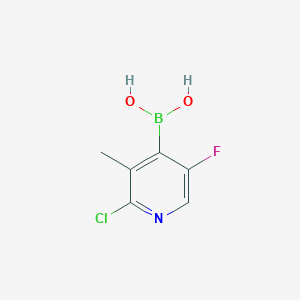



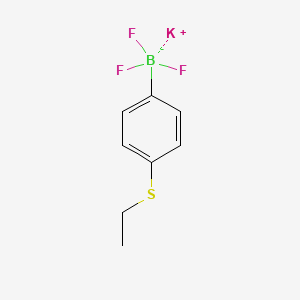
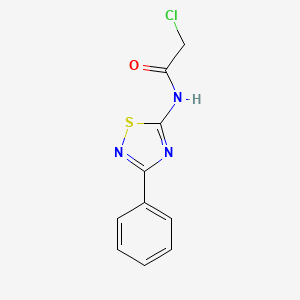
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)


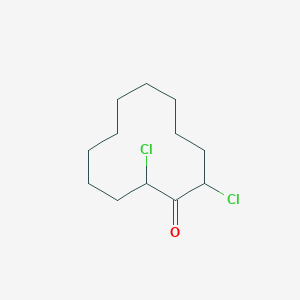
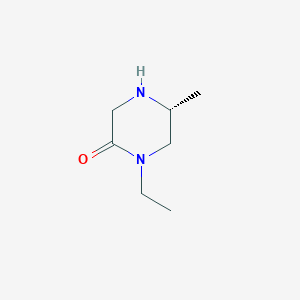
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)